![molecular formula C8H5Cl4N B14147712 [Dichloro(phenyl)methyl]carbonimidoyl CAS No. 3472-76-2](/img/structure/B14147712.png)
[Dichloro(phenyl)methyl]carbonimidoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dichloro(phenyl)methyl]carbonimidoyl is a chemical compound that belongs to the class of carbonimidoyl dihalides. These compounds are derivatives of the hypothetical carbonimid acid and are known for their reactivity and versatility in various chemical reactions. The compound is characterized by the presence of two chlorine atoms and a phenyl group attached to a carbon-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Classical Methods: : One of the earliest methods for synthesizing carbonimidoyl dichlorides involves the reaction of phenylisothiocyanate with chlorine . Another classical method includes the addition of chlorine to isocyanides, such as phenyl isocyanide .
-
Modern Methods: : More recent methods include the chlorination of imidoyl chlorides generated from monosubstituted formamides and thionyl chloride . High-temperature chlorination of carbamoyl chlorides and N-methyl amines also provides a useful route to produce carbonimidoyl dichlorides . Additionally, the reaction of isocyanates with phosphorus pentachloride is another method for synthesizing aliphatic carbonimidoyl dichlorides .
Industrial Production Methods
Industrial production methods often involve high-temperature chlorination processes and the use of advanced chlorinating agents to achieve high yields and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
-
Nucleophilic Substitution: : Carbonimidoyl dihalides undergo nucleophilic substitution reactions where the chlorine atoms are replaced stepwise by other nucleophiles . These reactions can be accompanied by elimination, depending on the stability of the formed imidoyl derivatives .
-
Addition Reactions: : These compounds also participate in addition reactions, where nucleophiles add to the carbon-nitrogen double bond .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may involve the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile and the specific reaction conditions. For example, the substitution of chlorine atoms with amines can lead to the formation of various substituted carbonimidoyl derivatives.
Scientific Research Applications
[Dichloro(phenyl)methyl]carbonimidoyl has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound’s reactivity makes it useful in the modification of biomolecules for research purposes .
-
Industry: : The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of [Dichloro(phenyl)methyl]carbonimidoyl involves its reactivity towards nucleophiles. The compound’s carbon-nitrogen double bond and chlorine atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Phenylcarbonimidoyl dichloride: Similar in structure but may have different reactivity and applications.
Aliphatic carbonimidoyl dichlorides: These compounds have aliphatic groups instead of phenyl groups and may exhibit different chemical behaviors.
Uniqueness
[Dichloro(phenyl)methyl]carbonimidoyl is unique due to its specific structure, which combines the reactivity of carbonimidoyl dichlorides with the stability and properties of the phenyl group. This combination makes it particularly useful in various chemical and industrial applications .
Properties
CAS No. |
3472-76-2 |
|---|---|
Molecular Formula |
C8H5Cl4N |
Molecular Weight |
256.9 g/mol |
IUPAC Name |
1,1-dichloro-N-[dichloro(phenyl)methyl]methanimine |
InChI |
InChI=1S/C8H5Cl4N/c9-7(10)13-8(11,12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
UMHMSROXVXCAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N=C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


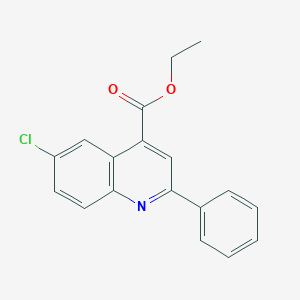
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
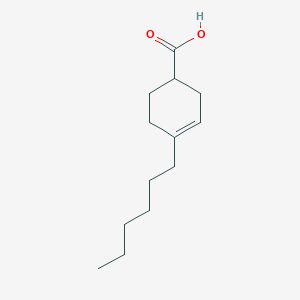
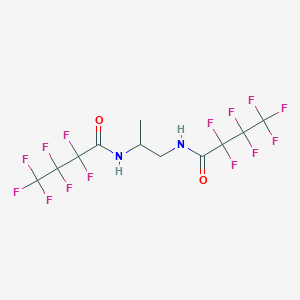
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)

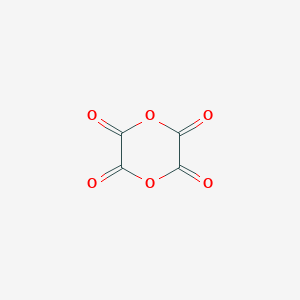
![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
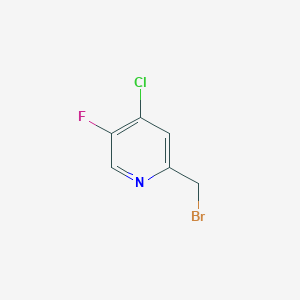
![7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14147708.png)
